molecular formula C25H27N3O5S2 B2624332 Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate CAS No. 681250-69-1

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2624332
CAS No.: 681250-69-1
M. Wt: 513.63
InChI Key: KIPSTRBADNXAAL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a benzamido group, and an azepane sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Sulfonylation: The azepane sulfonyl group can be introduced through a sulfonylation reaction, using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections due to the bioactivity of the thiazole ring.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate can be compared with similar compounds such as:

    Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate: This compound has a thiophene ring instead of a thiazole ring, which may result in different biological activities.

    Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride: This compound features a tetrahydrothieno[2,3-c]pyridine ring, which could affect its chemical reactivity and biological properties.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable tool in medicinal chemistry, materials science, and biological research.

Properties

IUPAC Name

ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-2-33-24(30)22-21(18-10-6-5-7-11-18)26-25(34-22)27-23(29)19-12-14-20(15-13-19)35(31,32)28-16-8-3-4-9-17-28/h5-7,10-15H,2-4,8-9,16-17H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPSTRBADNXAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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